molecular formula C14H18ClNO2S B2673960 2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethan-1-one CAS No. 2411268-95-4

2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethan-1-one

Cat. No.: B2673960
CAS No.: 2411268-95-4
M. Wt: 299.81
InChI Key: UGHGEMVDUFQDKY-UHFFFAOYSA-N
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Description

2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethan-1-one is a complex organic compound that features a thiazepane ring, a methoxyphenyl group, and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethan-1-one typically involves multiple steps. One common method includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group and the chloroethanone moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethan-1-one has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and produce various effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethan-1-one include:

  • 2-chloro-1-(3-chloro-4-methoxyphenyl)ethan-1-one
  • 1-(2-chloro-3-methoxyphenyl)ethan-1-one
  • 2-chloro-1-(3-chlorophenyl)ethanone

Properties

IUPAC Name

2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2S/c1-18-13-6-3-2-5-11(13)12-10-19-8-4-7-16(12)14(17)9-15/h2-3,5-6,12H,4,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHGEMVDUFQDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CSCCCN2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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